

BMS-303141: A Technical Guide to ATP-Citrate Lyase Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial cytosolic enzyme that links cellular energy metabolism from carbohydrates to the biosynthesis of fatty acids and cholesterol. By catalyzing the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, ACLY provides the primary source of acetyl-CoA for these anabolic pathways. Inhibition of ACLY by **BMS-303141** has demonstrated significant effects on lipid metabolism, cellular proliferation, and inflammatory signaling, making it a valuable tool for research and a potential therapeutic agent for metabolic diseases and cancer. This technical guide provides a comprehensive overview of **BMS-303141**, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on key signaling pathways.

Core Mechanism of Action

BMS-303141 acts as a direct inhibitor of ATP-citrate lyase.^{[1][2][3][4]} This inhibition reduces the intracellular pool of acetyl-CoA, a fundamental building block for the de novo synthesis of fatty acids and cholesterol.^{[1][5][6]} The reduction in acetyl-CoA levels also impacts other cellular processes that rely on this metabolite, such as histone acetylation, thereby linking metabolic status to epigenetic regulation.^{[6][7][8]}

Quantitative Efficacy and Physicochemical Properties

The inhibitory activity and physicochemical properties of **BMS-303141** are summarized in the tables below.

Table 1: In Vitro Efficacy of **BMS-303141**

| Parameter | Value | Cell Line/System | Reference |
|------------------------|----------------------------------|-----------------------|---|
| IC50 (ACLY) | 0.13 μ M | Human recombinant ACL | [2] [3] [4] |
| IC50 (Lipid Synthesis) | 8 μ M | HepG2 cells | [2] [3] [4] |
| Cytotoxicity | No cytotoxicity up to 50 μ M | Not specified | [2] [3] |

Table 2: In Vivo Efficacy of **BMS-303141**

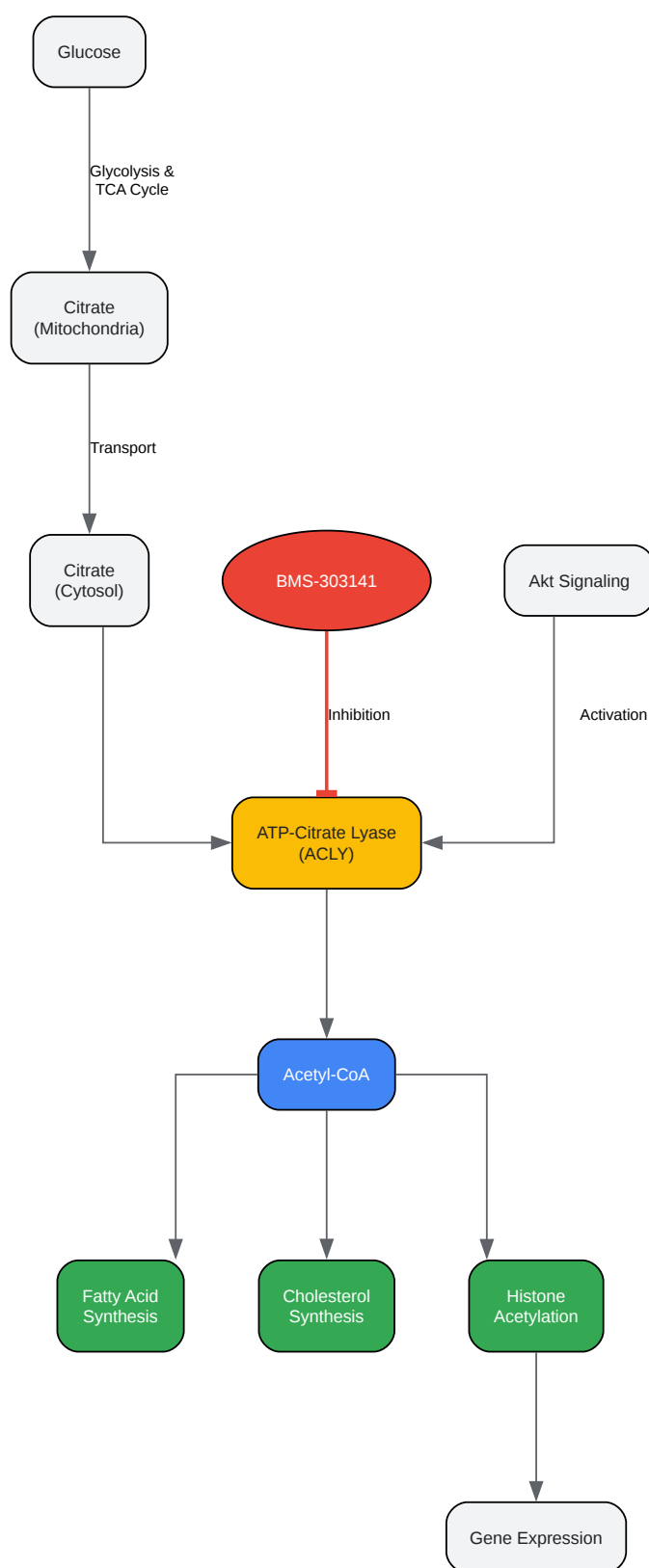
| Animal Model | Dosage | Duration | Effects | Reference |
|---------------------------|-------------------------------|----------|--|------------|
| High-fat fed mice | 10 or 100 mg/kg/day (in diet) | 34 days | ~20-30% reduction in plasma cholesterol and triglycerides; ~30-50% reduction in fasting plasma glucose; gradual inhibition of weight gain and reduced adiposity. | [3][9] |
| db/db mice | 50 mg/kg/day (oral) | 30 days | Reduced serum lipids; downregulated renal lipogenic enzymes (ACC, FAS, HMGCR); alleviated ectopic lipid accumulation and inflammation in the kidneys. | [1][6][10] |
| HepG2 cell xenograft mice | 5 mg/kg/day (oral) | 8 days | Inhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight. | [1] |

Table 3: Physicochemical Properties of **BMS-303141**

| Property | Value | Reference |
|----------------------|--|-----------|
| Molecular Weight | 424.3 g/mol | [2] |
| Formula | C19H15Cl2NO4S | [2] |
| CAS Number | 943962-47-8 | [2] |
| Solubility | Soluble to 10 mM in DMSO and 50 mM in ethanol | [2] |
| Oral Bioavailability | 55% | [3] |
| Half-life | 2.1 hours | [3] |

Key Signaling Pathways

The inhibition of ACLY by **BMS-303141** impacts several critical signaling pathways.



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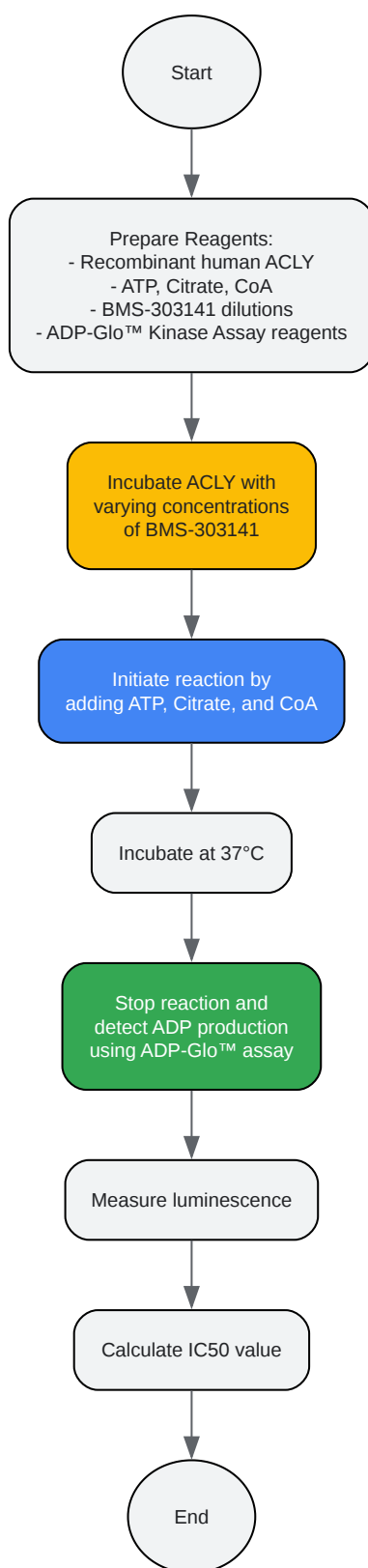
Figure 1. Central Role of ACLY in Metabolism and its Inhibition by **BMS-303141**.

Experimental Protocols

Detailed methodologies for key experiments involving **BMS-303141** are provided below.

In Vitro ACLY Inhibition Assay

This protocol is adapted from methods used to determine the IC₅₀ of ACLY inhibitors.[\[11\]](#)[\[12\]](#)



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Figure 2. Workflow for In Vitro ACLY Inhibition Assay.

Protocol:

- **Reagent Preparation:** Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT. Prepare stock solutions of ATP, citrate, CoA, and recombinant human ACLY enzyme. Prepare serial dilutions of **BMS-303141** in DMSO.
- **Enzyme and Inhibitor Incubation:** In a 96-well plate, add the ACLY enzyme and varying concentrations of **BMS-303141**. Incubate for a short period at room temperature to allow for inhibitor binding.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding a mixture of ATP, citrate, and CoA to each well.
- **Reaction Incubation:** Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- **ADP Detection:** Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay. This assay involves a two-step process: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
- **Data Analysis:** Measure the luminescence using a plate reader. The amount of light produced is proportional to the ADP concentration and thus to the ACLY activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Lipid Synthesis Assay

This protocol is based on studies evaluating the effect of **BMS-303141** on lipid synthesis in HepG2 cells.^[3]

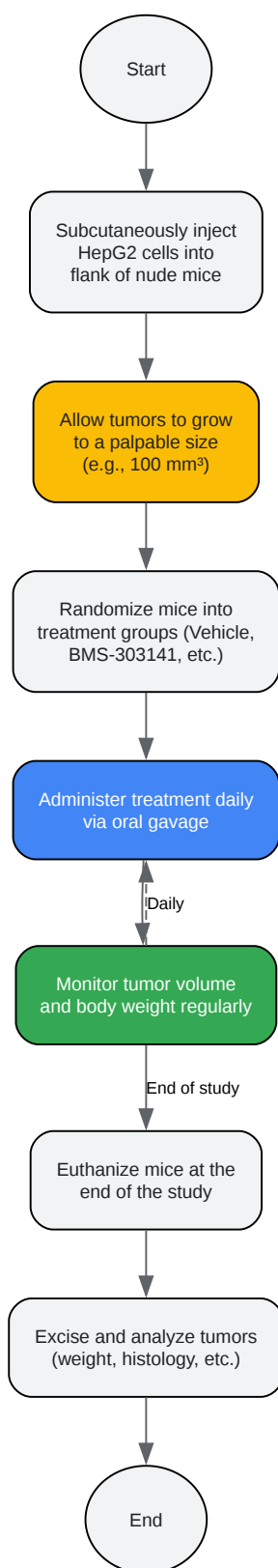
Protocol:

- **Cell Culture:** Culture HepG2 cells in appropriate media until they reach a suitable confluency.
- **Compound Treatment:** Treat the cells with varying concentrations of **BMS-303141** for a specified duration (e.g., 24 hours).

- Radiolabeling: Add a radiolabeled precursor, such as [14C]-acetate, to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized lipids.
- Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a solvent mixture like hexane/isopropanol.
- Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
- Data Analysis: Normalize the radioactivity counts to the total protein content in each sample. Calculate the percentage of inhibition of lipid synthesis for each concentration of **BMS-303141** and determine the IC50 value.

In Vivo Mouse Xenograft Study

This protocol is a generalized representation of the in vivo studies performed with **BMS-303141**.[\[1\]](#)[\[13\]](#)



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Figure 3. Workflow for a Mouse Xenograft Study.

Protocol:

- **Animal Model:** Use immunodeficient mice (e.g., BALB/c nude mice).
- **Tumor Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., 5×10^7 HepG2 cells) into the flank of each mouse.[1]
- **Tumor Growth and Grouping:** Allow the tumors to grow to a predetermined size (e.g., 100 mm³).[1][13] Randomly assign the mice into different treatment groups (e.g., vehicle control, **BMS-303141**, sorafenib, combination therapy).[1]
- **Drug Administration:** Administer **BMS-303141** orally at the desired dose (e.g., 5 mg/kg/day) for the specified duration of the study (e.g., 8 days).[1]
- **Monitoring:** Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
- **Endpoint and Analysis:** At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform further analyses such as histology (e.g., Ki-67 staining for proliferation) and western blotting for target proteins.[1]

Conclusion

BMS-303141 is a well-characterized and potent inhibitor of ATP-citrate lyase. Its ability to modulate lipid metabolism and related signaling pathways has been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing **BMS-303141** as a tool to investigate the roles of ACLY in health and disease, and as a lead compound for the development of novel therapeutics.

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- To cite this document: BenchChem. [BMS-303141: A Technical Guide to ATP-Citrate Lyase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782889#bms-303141-atp-citrate-lyase-inhibition]

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